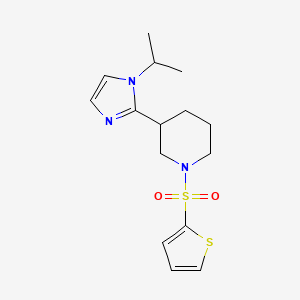![molecular formula C19H21F3N2 B5616514 1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)
1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzylpiperazine derivatives, including structures related to 1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, involves confirming the proposed structures of metabolites through synthesis of authentic compounds, as demonstrated in studies on cerebral vasodilators (Ohtaka et al., 1989). These processes typically include steps such as nucleophilic addition and cyclization to achieve the desired piperazine framework.
Molecular Structure Analysis
The molecular structure of piperazine derivatives shows a significant variance in intermolecular interactions based on substitution patterns. For example, research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed that while some molecules link via hydrogen bonds, others do not, indicating the influence of substitution on molecular conformation and intermolecular interactions (Mahesha et al., 2019).
Chemical Reactions and Properties
The reactivity of 1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine and its derivatives involves several pathways, including O-demethylation, N-dealkylation, and hydroxylation, which are key in understanding its metabolic transformation (Kawashima et al., 1991). These transformations are critical for the application of these compounds in medicinal chemistry and drug discovery.
Physical Properties Analysis
Investigations into the physical properties of piperazine compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. For example, the study of 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine highlighted its suitability as a radioligand due to its low lipophilicity and high brain-to-blood ratios (He et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological targets, are fundamental aspects of 1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine research. For instance, the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines demonstrated the potential of piperazine derivatives as adenosine A2B receptor antagonists, showcasing the chemical versatility and potential therapeutic applications of these compounds (Borrmann et al., 2009).
Future Directions
The study of trifluoromethylated compounds is a rapidly evolving field, with potential applications in various areas, including pharmaceuticals, agrochemicals, and materials science . Future research on “1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine” could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for its potential uses and applications.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-15-4-2-5-16(12-15)14-23-8-10-24(11-9-23)18-7-3-6-17(13-18)19(20,21)22/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTHNSWTHCRXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methoxy-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-3-chromanecarboxamide](/img/structure/B5616460.png)


![4-methyl-2-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5616483.png)

![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5616504.png)
![2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine](/img/structure/B5616510.png)

![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)
![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)
![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)
